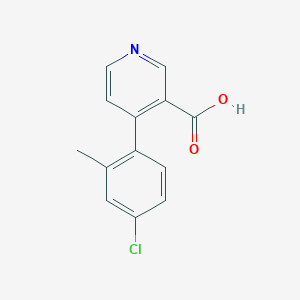
6-Amino-3-(4-chloro-3-methylphenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-3-(4-chloro-3-methylphenyl)picolinic acid, 95% (hereafter referred to as 6-AMCP) is a chemical compound that is used for a variety of purposes in scientific research. It is a white crystalline solid with a molecular weight of 233.7 g/mol and a melting point of 219-220°C. 6-AMCP has been used in a variety of applications, including drug delivery, enzyme inhibition, and protein-protein interaction studies.
Wissenschaftliche Forschungsanwendungen
6-AMCP has been used in a variety of scientific research applications. It has been used as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and as a substrate for the enzyme monoamine oxidase (MAO). 6-AMCP has also been used to study the effects of drugs on the central nervous system, as well as to study the mechanism of action of a variety of drugs.
Wirkmechanismus
The mechanism of action of 6-AMCP is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Additionally, 6-AMCP is believed to act as a substrate for the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-AMCP are not fully understood. However, it has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Additionally, 6-AMCP has been shown to act as a substrate for the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine.
Vorteile Und Einschränkungen Für Laborexperimente
6-AMCP has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is relatively stable in solution. Additionally, it can be synthesized in a two-step process, which is relatively easy to carry out. However, 6-AMCP also has several limitations. It is not water-soluble, which can make it difficult to use in certain experiments. Additionally, it is not very soluble in organic solvents, which can also limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for 6-AMCP research. One potential direction is the development of new synthesis methods for the compound. Additionally, further research into the mechanism of action of 6-AMCP could lead to the development of new therapeutic agents. Another potential direction is the study of the biochemical and physiological effects of 6-AMCP, as well as the development of new applications for the compound. Finally, further research into the stability of 6-AMCP in solution could lead to the development of new methods for its storage and use in laboratory experiments.
Synthesemethoden
6-AMCP can be synthesized in a two-step process. The first step involves the preparation of 4-chloro-3-methylphenyl)picolinic acid (3-MCP) from the reaction of 4-chloro-3-methylphenol (3-MP) and sodium picolinate. The second step involves the conversion of 3-MCP to 6-AMCP via the reaction of 3-MCP with 6-aminohexanoic acid.
Eigenschaften
IUPAC Name |
6-amino-3-(4-chloro-3-methylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-7-6-8(2-4-10(7)14)9-3-5-11(15)16-12(9)13(17)18/h2-6H,1H3,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMUZBVKAJDUJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(4-chloro-3-methylphenyl)picolinic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














